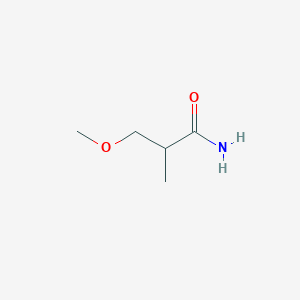

2-Methyl-3-methoxypropionamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

3-methoxy-2-methylpropanamide |

InChI |

InChI=1S/C5H11NO2/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) |

InChI Key |

BQTJJGGRUHUVMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methoxypropionamide Derivatives

Strategies for Functional Group Interconversion and Derivatization

Functional group interconversion and derivatization are central to the synthesis of diverse methoxypropionamide analogs. These strategies allow for the modification of the core structure to explore structure-activity relationships.

The formation of the propionamide (B166681) backbone is a critical step in the synthesis of 2-Methyl-3-methoxypropionamide and its derivatives. Amidation reactions, which involve the coupling of a carboxylic acid or its activated derivative with an amine, are fundamental to this process.

A common approach involves the activation of a carboxylic acid, such as (S)-2-hydroxy-3-methoxypropanoic acid, using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This is followed by the addition of an amine, for instance, benzylamine, to form the amide bond. Alternative methods utilize the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or anhydride (B1165640). For example, reacting a carboxylic acid with thionyl chloride (SOCl₂) or a similar reagent generates an acid chloride that readily reacts with an amine to form the amide. masterorganicchemistry.com

The choice of reagents and reaction conditions is crucial for achieving high yields and minimizing side reactions. For instance, the use of a base-promoted direct amidation of unactivated esters offers a powerful alternative for amide bond formation. researchgate.net Schotten-Baumann conditions, which employ a biphasic system of an organic solvent and an aqueous base solution, can also be effective, particularly when dealing with ammonium (B1175870) salt byproducts. masterorganicchemistry.com

| Reagent Type | Examples | Function |

| Coupling Agents | DCC, EDC | Facilitate amide bond formation from carboxylic acids and amines. masterorganicchemistry.com |

| Activating Agents | SOCl₂, Oxalyl chloride | Convert carboxylic acids to more reactive acid chlorides. masterorganicchemistry.com |

| Bases | Pyridine, Triethylamine, n-BuLi | Neutralize acid byproducts and can promote the reaction. researchgate.net |

The introduction of the methoxy (B1213986) group is a defining feature of methoxypropionamide derivatives. This is typically achieved through methoxylation or more general etherification protocols.

One common strategy involves the O-methylation of a hydroxyl precursor. For example, a compound containing a hydroxyl group, such as a 2-hydroxypropionamide derivative, can be treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com A notable process involves the reaction of N-benzyl-2,3-dibromopropionamide with methanol (B129727) in the presence of a base to yield N-benzyl-2-bromo-3-methoxypropionamide. google.com

The choice of the methylating agent and the base is critical to control the reaction's selectivity and efficiency. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between reactants in different phases, which can be particularly useful in complex systems. researchgate.net

| Reagent | Substrate Type | Conditions |

| Dimethyl sulfate | Hydroxyl-containing amides | Presence of a base (e.g., NaOH). google.com |

| Methanol | Bromo-substituted amides | Presence of a base. google.com |

| Methyl iodide | Hydroxyl-containing precursors | Often used with a base like silver oxide. google.com |

Further diversification of methoxypropionamide derivatives can be achieved through alkylation and arylation at various positions, including the amide nitrogen and potentially the methoxy group itself, although the latter is less common. These modifications can significantly influence the compound's biological activity.

Alkylation of the amide nitrogen can be performed on a primary or secondary amide precursor. This typically involves reacting the amide with an alkyl halide in the presence of a base. For N-benzyl 2-acetamido-3-methoxypropionamide derivatives, modifications have been explored by introducing substituents onto the N-benzyl group. nih.gov This allows for the investigation of steric and electronic effects on the compound's properties. nih.gov

Arylation, the introduction of an aryl group, can be accomplished using various modern cross-coupling reactions. While direct arylation on the amide nitrogen or methoxy group of this compound is not as commonly described, the synthesis of analogs often involves the use of arylated starting materials, such as substituted benzylamines, in the initial amidation step. nih.gov For instance, the synthesis of N-(4'-substituted)benzyl derivatives has been a key strategy to explore structure-activity relationships. nih.gov

Oxidation and reduction reactions provide pathways to other functionalized derivatives from the methoxypropionamide core structure. These transformations can target various parts of the molecule, depending on the reagents and conditions employed.

Oxidation reactions can be used to introduce new functional groups or modify existing ones. For example, the oxidation of a hydroxyl group in a precursor can yield a ketone or aldehyde, which can then be used for further derivatization. While specific oxidation methodologies for this compound itself are not extensively detailed in the provided context, general principles of organic synthesis suggest that the benzylic position, if present, or other susceptible sites could be targeted. The oxidation of benzidine (B372746) derivatives by peroxidases has been studied, indicating that amino-containing aromatic rings can be susceptible to oxidation. nih.gov

Reduction methodologies are also crucial. For instance, if a nitro group were present on an aromatic ring of a derivative, it could be reduced to an amino group, providing a handle for further functionalization. The reduction of quinoxaline (B1680401) 1,4-di-oxide derivatives has been studied, demonstrating the electrochemical reduction of specific heterocyclic rings. mdpi.com Catalytic hydrogenation is a common method for reducing various functional groups, and care must be taken to preserve other sensitive parts of the molecule, such as stereocenters.

Redox reactions are fundamental chemical processes involving the change in oxidation states of atoms. wikipedia.org

Synthesis of Key Intermediates for Methoxypropionamide Derivative Construction

The efficient synthesis of methoxypropionamide derivatives relies heavily on the availability of key intermediates. These are often smaller, functionalized molecules that are assembled to form the final product.

A critical intermediate for many syntheses is a protected and activated amino acid derivative. For example, (R)-2-amino-N-benzyl-3-methoxypropionamide is a key intermediate in the synthesis of some biologically active compounds. researchgate.net Its stability and chiral purity are paramount for the final product's quality. researchgate.net The synthesis of this intermediate can start from a readily available chiral precursor like D-serine. google.com

The synthesis of N-benzyl-2,3-dibromopropionamide serves as another example of a key intermediate, which is then converted to the desired methoxypropionamide through a methoxylation reaction. google.com The synthesis of this dibromo intermediate itself involves a two-step process of amidation and bromination starting from diacrylic anhydride and benzylamine. google.com

The construction of heterocyclic derivatives, which could be analogs of methoxypropionamides, often relies on the synthesis of key heterocyclic intermediates. For instance, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles are valuable intermediates for certain applications. scirp.org

Reaction Condition Optimization in Methoxypropionamide Synthesis

Optimizing reaction conditions is a critical aspect of developing efficient and scalable syntheses for methoxypropionamide derivatives. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry to maximize yield and purity while minimizing reaction time and byproducts.

For amidation reactions, optimization may involve controlling the temperature to ensure the stability of reactants and products, selecting a solvent that provides good solubility for all components, and adjusting the stoichiometric ratios of the coupling agents and bases. For instance, in base-promoted amidations, the choice and amount of base (e.g., n-BuLi or t-BuOK) and the solvent (e.g., THF or DMSO) can dramatically affect the reaction outcome. researchgate.net

In methoxylation reactions, the temperature and the nature of the base are crucial. For example, the reaction of N-benzyl-2,3-dibromopropionamide with methanol is performed in the presence of a base, and the conditions must be controlled to favor the desired substitution product. google.com

The optimization process can be guided by experimental design methodologies, such as factorial design, which allows for the simultaneous investigation of multiple variables. rsc.org This systematic approach can lead to significant improvements in reaction efficiency. rsc.org Automated robotic systems coupled with machine learning algorithms are also emerging as powerful tools for rapidly exploring vast reaction parameter spaces to identify optimal conditions. illinois.edu

| Parameter | Considerations | Examples of Modifications |

| Temperature | Reaction rate, stability of reactants/products | Increasing temperature to accelerate the reaction, or lowering it to improve selectivity. nih.gov |

| Solvent | Solubility, polarity, environmental impact | Changing from a nonpolar to a polar aprotic solvent, or using "greener" solvents like acetonitrile. nih.govscielo.br |

| Catalyst/Reagent | Activity, selectivity, cost | Using a more active catalyst to reduce reaction time, or a milder reagent to improve purity. nih.gov |

| Stoichiometry | Conversion, byproduct formation | Adjusting the excess of one reactant to drive the reaction to completion. nih.gov |

Advanced Spectroscopic and Analytical Characterization of Methoxypropionamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. core.ac.uknih.gov For 2-Methyl-3-methoxypropionamide, a combination of one-dimensional and two-dimensional NMR techniques would provide unambiguous structural confirmation.

Proton NMR (¹H NMR) Applications

A ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal, its integration, and its splitting pattern (multiplicity) provide detailed information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Signals for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| N-H₂ (Amide protons) | 5.5 - 8.5 | Broad Singlet | 2H |

| O-CH₃ (Methoxy protons) | ~3.3 | Singlet | 3H |

| C3-H₂ (Methylene protons) | ~3.6 | Triplet (t) | 2H |

| C2-H (Methine proton) | ~2.5 | Sextet or Multiplet | 1H |

| C2-CH₃ (Methyl protons) | ~1.2 | Doublet (d) | 3H |

This is a predictive table based on standard chemical shift values.

The amide protons (N-H₂) are expected to appear as a broad singlet in the downfield region. The methoxy (B1213986) group (O-CH₃) would yield a sharp singlet around 3.3 ppm. The protons on the carbon adjacent to the methoxy group (C3-H₂) would likely be a triplet, coupled to the C2-H proton. The methine proton (C2-H) would show a complex multiplet due to coupling with both the C3-H₂ and the C2-CH₃ protons. Finally, the methyl group attached to C2 (C2-CH₃) would appear as a doublet, coupled to the C2-H proton.

Carbon-13 NMR (¹³C NMR) Applications

A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Signals for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide carbonyl) | 170 - 180 |

| C3 (Methylene carbon) | 65 - 75 |

| O-CH₃ (Methoxy carbon) | 55 - 60 |

| C2 (Methine carbon) | 40 - 50 |

| C2-CH₃ (Methyl carbon) | 15 - 25 |

This is a predictive table based on standard chemical shift values.

The carbonyl carbon of the amide group is expected to be the most downfield signal. The carbon attached to the oxygen (C3) and the methoxy carbon (O-CH₃) will also be relatively downfield due to the electronegativity of the oxygen atom. The aliphatic carbons (C2 and C2-CH₃) will appear in the upfield region of the spectrum. For comparison, in the related compound Methyl 3-methoxypropionate, the carbonyl carbon appears at approximately 172 ppm, the methoxy carbon at 59 ppm, the ester methyl carbon at 52 ppm, and the methylene (B1212753) carbons at 69 and 35 ppm. spectrabase.com

Two-Dimensional NMR Techniques (e.g., COSY NMR)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. hyphadiscovery.com A Correlation Spectroscopy (COSY) experiment on this compound would reveal proton-proton couplings through bonds. hyphadiscovery.com

Expected COSY Correlations:

A cross-peak between the C2-H proton signal and the C3-H₂ proton signals, confirming the connectivity of the propionamide (B166681) backbone.

A cross-peak between the C2-H proton signal and the C2-CH₃ proton signal, confirming the attachment of the methyl group at the C2 position.

Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbons they are directly attached to, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment. researchgate.net

Chiral Purity Assessment via NMR Spectroscopy

Since this compound contains a chiral center at the C2 position, it can exist as two enantiomers. NMR spectroscopy can be used to determine the enantiomeric purity of a sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will have distinct NMR spectra, allowing for the quantification of each enantiomer. The relative intensities of the resolved signals for each enantiomer can be used to calculate the enantiomeric excess.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu

The IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amide and ether functional groups. libretexts.org

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide | 3100 - 3500 | Medium (two bands) |

| C-H Stretch | Alkyl | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | Primary Amide | ~1650 | Strong |

| N-H Bend (Amide II) | Primary Amide | ~1620 | Medium |

| C-O Stretch | Ether | 1070 - 1150 | Strong |

This is a predictive table based on typical IR absorption frequencies. youtube.comspectroscopyonline.com

The presence of a primary amide would be confirmed by two N-H stretching bands in the region of 3100-3500 cm⁻¹ and a very strong C=O stretching absorption (Amide I band) around 1650 cm⁻¹. libretexts.orgspectroscopyonline.com The N-H bending vibration (Amide II band) would also be visible. The strong absorption in the 1070-1150 cm⁻¹ range would be indicative of the C-O stretching of the methoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns. jove.com For this compound (C₅H₁₁NO₂), the exact mass would be 117.0790 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 117. According to the nitrogen rule, the odd nominal molecular weight is consistent with the presence of one nitrogen atom.

Common fragmentation pathways for aliphatic amides include α-cleavage and McLafferty rearrangement. nih.gov Key fragmentation patterns for this compound could include:

α-cleavage: Cleavage of the bond between C2 and the carbonyl carbon could lead to a fragment ion.

N-CO bond cleavage: A common fragmentation for amides is the cleavage of the amide bond, which can help in identifying the acyl and amine portions of the molecule. unl.ptrsc.org

Loss of methoxy group: Cleavage could result in the loss of a methoxy radical (•OCH₃, 31 mass units) or a neutral formaldehyde (B43269) molecule (CH₂O, 30 mass units) from the methoxyethyl side chain.

Analysis of these fragment ions would allow for the confirmation of the different structural components of the this compound molecule.

Optical Rotation Measurements for Enantiomeric Purity Determination

Optical rotation is a critical technique for assessing the enantiomeric purity of a chiral compound. It measures the extent to which a substance rotates the plane of plane-polarized light. Enantiomers, being non-superimposable mirror images, rotate light to an equal degree but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

The specific rotation ([α]) is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α) using the formula:

[α]λT = α / (l × c)

where T is the temperature, λ is the wavelength of the light (commonly the sodium D-line, 589 nm), l is the path length of the sample tube in decimeters (dm), and c is the concentration of the solution in grams per milliliter (g/mL).

By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) or optical purity can be determined. The enantiomeric excess is a measure of the purity of the sample, indicating how much more of one enantiomer is present than the other.

Research Findings:

This data can be used to calculate the enantiomeric excess of a sample mixture. For instance, if a sample of Lacosamide (B1674222) exhibits an observed specific rotation of +8.0°, the enantiomeric excess can be calculated as:

ee (%) = ([α]sample / [α]pure enantiomer) × 100 = (+8.0° / +16.0°) × 100 = 50%

This indicates that the mixture contains 75% of the (R)-enantiomer and 25% of the (S)-enantiomer.

Table 1: Optical Rotation Data for (R)-2-acetamido-N-benzyl-3-methoxypropionamide

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Specific Rotation ([α]) of (R)-enantiomer | +16.0° | 23°C, Sodium D-line (589 nm), c = 1 in Methanol (B129727) | drugfuture.com |

| Specific Rotation ([α]) of (S)-enantiomer (inferred) | -16.0° | 23°C, Sodium D-line (589 nm), c = 1 in Methanol | - |

| Specific Rotation ([α]) of Racemic Mixture | 0° | Any | - |

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is a powerful and versatile set of techniques used to separate, identify, and quantify the components of a mixture. For chiral compounds like this compound, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is essential for separating enantiomers. Gas Chromatography-Mass Spectrometry (GC-MS) is also a vital tool for purity assessment and structural elucidation.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the gold standard for determining the enantiomeric purity of pharmaceutical compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Research Findings:

Detailed methods for the chiral separation of Lacosamide enantiomers have been established, providing a robust framework for the analysis of similar propionamide derivatives. A validated normal-phase HPLC (NP-HPLC) method has been developed for determining the chiral purity of Lacosamide and its undesired (S)-enantiomer. doi.org This method employs a polysaccharide-based chiral stationary phase, which has proven effective in resolving the enantiomers with high resolution. The United States Pharmacopeia (USP) also outlines a method using a different polysaccharide-based column for the limit of the (S)-enantiomer in Lacosamide drug substance. phenomenex.com

Table 2: HPLC Conditions for Chiral Separation of (R/S)-2-acetamido-N-benzyl-3-methoxypropionamide

| Parameter | Method 1 doi.org | Method 2 (USP) phenomenex.com |

|---|---|---|

| Column | Chiralpak IC (Cellulose tris(3,5-Dichlorophenylcarbamate)) | Lux 5 µm Amylose-1 |

| Dimensions | 250 mm × 4.6 mm, 5 µm | Not Specified |

| Mobile Phase | n-hexane : ethanol (B145695) (85:15, v/v) | n-hexane : ethanol (Not specified ratio) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Column Temperature | 27°C | Not Specified |

| Detection (UV) | 210 nm | Not Specified |

| Resolution (R and S enantiomers) | > 5 | > 4.7 (exceeds USP requirement of ≥ 3.0) |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be used for identification and structural elucidation.

Research Findings:

For propionamide derivatives, GC-MS analysis would involve monitoring for the molecular ion (M+) and characteristic fragment ions. While specific GC-MS fragmentation data for this compound is scarce, analysis of the closely related Lacosamide provides insight into the expected fragmentation patterns. The presence of the N-benzyl group is a key structural feature that heavily influences fragmentation.

Upon electron ionization, the molecular ion of Lacosamide is observed at a mass-to-charge ratio (m/z) of 251.1. frontiersin.org Key fragmentation pathways involve the cleavage of the molecule to produce stable ions. The most characteristic fragments for Lacosamide are observed at m/z 108.2 and m/z 91.0. frontiersin.orggoogle.com The ion at m/z 91 typically corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), formed from the benzyl (B1604629) group, which is a very common and stable fragment in molecules containing this moiety. The fragment at m/z 108 is likely formed from cleavage adjacent to the amide nitrogen, retaining the benzyl group and the amide carbonyl.

For this compound, a similar fragmentation pattern would be anticipated, with adjustments for the different molecular weight. The loss of the methoxy group and fragmentation around the amide bond would be expected to yield characteristic ions for structural confirmation.

Table 3: Expected Mass Spectrometry Data for N-benzyl-3-methoxypropionamide Derivatives (based on Lacosamide)

| Ion Type | Expected m/z (Lacosamide) | Proposed Fragment Identity | Reference |

|---|---|---|---|

| Precursor Ion [M+H]⁺ | 251.1 | Protonated molecule of (R)-2-acetamido-N-benzyl-3-methoxypropionamide | frontiersin.orggoogle.com |

| Fragment Ion | 108.2 | [C₇H₇NHCO]⁺ or similar fragment containing the benzylamide moiety | frontiersin.org |

| Fragment Ion | 91.0 | Tropylium ion [C₇H₇]⁺ from the benzyl group | google.com |

Structure Activity Relationship Sar Studies and Rational Molecular Design of Methoxypropionamide Derivatives

Systematic Structural Modifications of the Amide Moiety and Substituents

The core structure of (R)-N-benzyl-2-acetamido-3-methoxypropionamide offers several sites for chemical modification. Research has primarily focused on the N-benzyl group and the 3-oxy site, revealing that even minor structural changes can lead to significant shifts in anticonvulsant activity.

The N-benzyl moiety plays a crucial role in the activity of methoxypropionamide derivatives. Studies involving the synthesis and evaluation of numerous analogues with substitutions on the benzyl (B1604629) ring have shown that considerable structural flexibility is tolerated, particularly at the 4'-position (para position). acs.orgnih.gov The key finding is that non-bulky substituents at the 4'-position lead to compounds with superb anticonvulsant activity, often independent of the substituent's electronic properties (i.e., whether it is electron-donating or electron-withdrawing). acs.orgnih.govnih.gov

Activities in the maximal electroshock (MES) seizure test for several 4'-substituted derivatives were comparable to or even exceeded that of the parent compound, Lacosamide (B1674222). acs.orgnih.gov For instance, the introduction of small alkyl groups or halogens at this position resulted in potent anticonvulsants. This indicates that the 4'-position can be a strategic site for introducing other functional groups to fine-tune the molecule's pharmacokinetic or pharmacodynamic profile without compromising its core activity.

| Compound | Substituent at 4'-position | Anticonvulsant Activity (MES, mouse, ip) ED₅₀ (mg/kg) |

|---|---|---|

| Lacosamide ((R)-3) | -H | 11 |

| (R)-10 | -CH₃ | 9.7 |

| (R)-11 | -CH₂CH₃ | 10 |

| (R)-4 | -F | 9.8 |

| (R)-20 | -Cl | 14 |

| (R)-21 | -Br | 13 |

Data sourced from studies on N-benzyl group substitutions. acs.orgnih.gov

The 3-oxy position of the propionamide (B166681) backbone is another critical determinant of biological activity. SAR studies have demonstrated a clear preference for small, non-polar, and non-bulky substituents at this site. nih.govnih.gov When the methyl group of the parent methoxy (B1213986) compound is replaced with larger alkyl groups, a progressive decrease in anticonvulsant activity is observed. nih.gov For example, the O-ethyl and O-isopropyl derivatives retain excellent activity, whereas the O-cyclohexyl derivative shows a significant drop in potency. nih.gov

This suggests that the binding pocket accommodating this part of the molecule is sterically constrained. Interestingly, the loss of activity associated with larger moieties at the 3-oxy site can be partially counteracted by incorporating unsaturated groups, such as an allyl or propargyl group. nih.govnih.gov This finding implies that specific electronic or conformational features of unsaturated bonds can introduce favorable interactions within the target binding site.

| Compound | Substituent at 3-Oxy Site | Anticonvulsant Activity (MES, rat, po) ED₅₀ (mg/kg) |

|---|---|---|

| (R)-1 (Lacosamide) | -OCH₃ | 3.9 |

| (R)-6 | -OCH₂CH₃ | 5.2 |

| (R)-7 | -OCH(CH₃)₂ | 5.6 |

| (R)-9 | -O-Cyclohexyl | ~30 |

| (R)-15 | -OCH₂CH=CH₂ | 10.4 |

| (R)-16 | -OCH₂C≡CH | 6.4 |

Data sourced from SAR studies of the 3-oxy site. nih.gov

The position of a substituent on the N-benzyl ring has a profound impact on anticonvulsant activity. To investigate this, series of regioisomers were synthesized, placing identical substituents at the 2' (ortho), 3' (meta), and 4' (para) positions of the aryl ring. nih.gov

Testing of these compounds in animal seizure models consistently revealed a specific order of potency. Derivatives with the substituent at the 4'-position were the most active, followed by those with 3'-substitution. The 2'-substituted isomers consistently showed the lowest activity. nih.gov This was demonstrated for different substituents, including fluoro and trifluoromethoxy groups. nih.gov This strict positional requirement suggests that the N-benzyl ring has a well-defined orientation within its binding site, where a substituent at the 4'-position can engage in favorable interactions or occupy a pocket that cannot be accessed by substituents at the other positions.

| Substituent | Position on Benzyl Ring | Compound | Anticonvulsant Activity (MES, mouse, ip) ED₅₀ (mg/kg) |

|---|---|---|---|

| -F | 4' (para) | (R)-4 | 9.8 |

| 3' (meta) | (R)-5 | 16.5 | |

| 2' (ortho) | (R)-6 | 42.7 | |

| -OCF₃ | 4' (para) | (R)-7 | 10.3 |

| 3' (meta) | (R)-8 | 32.1 | |

| 2' (ortho) | (R)-9 | > 100 |

Data adapted from comparative studies of aryl regioisomers. nih.gov

Impact of Steric and Electronic Properties of Substituents on Activity

The collective SAR data underscores the critical role of steric and electronic factors. Steric bulk appears to be a dominant limiting factor for activity at both the 3-oxy and N-benzyl positions. The consistent finding that "non-bulky" substituents are favored suggests that the corresponding binding sites are size-restricted. acs.orgnih.gov At the 3-oxy site, increasing the size of the alkyl chain from methyl to isopropyl results in only a minor decrease in activity, but a further increase to a cyclohexyl group leads to a sharp decline in potency. nih.gov

Regarding electronic properties, the 3-oxy site shows a preference for non-polar, hydrophobic groups, suggesting that this region of the binding pocket is lipophilic. nih.govnih.gov Conversely, for the N-benzyl group, a wide range of substituents with different electronic characteristics are well-tolerated at the 4'-position, as long as they are not sterically demanding. acs.orgnih.gov This indicates that the primary interaction of this moiety may be driven by factors other than specific electronic complementarity, such as hydrophobic or van der Waals forces, and that the 4'-substituent occupies a region that is relatively insensitive to electronic changes.

Stereochemical Influence on Methoxypropionamide Derivative Activity

Stereochemistry is a critical determinant of the biological activity of methoxypropionamide derivatives. The parent compound, Lacosamide, is the (R)-enantiomer, and its anticonvulsant properties are highly stereospecific. nih.gov Early research established that the principal anticonvulsant activity resides in derivatives synthesized from D-amino acids, which corresponds to the (R)-configuration at the C2 position of the propionamide backbone. nih.gov

When the (R)-enantiomer is compared to its (S)-enantiomer, a significant difference in potency is observed. The (S)-isomer requires much higher concentrations to produce a similar anticonvulsant effect. frontiersin.org The potency ratio of the more active (R)-isomer to the less active (S)-isomer has been reported to be as high as 10 to over 22, a substantial difference for stereoisomers. nih.gov This high degree of stereoselectivity strongly suggests a specific three-dimensional interaction with a chiral biological target, where only the (R)-enantiomer can achieve the optimal binding orientation required for its mechanism of action. This stereospecificity extends to the compound's effect on the slow inactivation of voltage-gated sodium channels. unc.edu

Computational Approaches to SAR Analysis and Lead Optimization

In conjunction with traditional synthesis and biological testing, computational methods have become invaluable for rationalizing observed SAR data and guiding the design of new derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been applied to the methoxypropionamide class of compounds to gain deeper insights into their interactions with biological targets. nih.govnanobioletters.com

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For Lacosamide derivatives, a QSAR model was developed that successfully related molecular descriptors to anticonvulsant activity, achieving a high correlation coefficient (R=0.957). nih.govresearchgate.net Such models can help predict the activity of virtual or yet-to-be-synthesized compounds, prioritizing synthetic efforts.

Molecular docking simulations have been used to predict the binding poses of Lacosamide and its analogues within the active sites of potential targets, such as voltage-gated sodium channels and carbonic anhydrase. nih.govnanobioletters.com These computational studies provide hypotheses about the specific amino acid residues involved in binding and help explain the observed SAR. For example, docking can rationalize why a bulky substituent at the 3-oxy position might cause a steric clash, leading to reduced affinity and lower activity. nih.gov These in silico approaches accelerate the drug discovery process by enabling a more targeted and efficient strategy for lead optimization.

Mechanistic Investigations of Molecular and Biological Interactions of Methoxypropionamide Derivatives

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Methoxypropionamide derivatives have been shown to interact with voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of action potentials in excitable cells. nih.gov This interaction is characterized by a unique modulation of channel gating properties, leading to a reduction in neuronal hyperexcitability.

Selective Enhancement of Slow Inactivation of VGSCs

A primary mechanism of action for derivatives of 2-Methyl-3-methoxypropionamide is the selective enhancement of the slow inactivation of VGSCs. neurology.orgscispace.com Slow inactivation is a voltage-dependent process that regulates channel availability over longer time scales, typically hundreds of milliseconds to seconds. nih.gov Unlike many other anticonvulsant drugs that primarily affect the fast inactivation of sodium channels, these derivatives have demonstrated a preferential effect on the slow inactivation state. neurology.orgscispace.com

This selective enhancement is achieved by shifting the voltage dependence of slow inactivation to more hyperpolarized potentials, thereby increasing the number of channels in the slow-inactivated state at any given membrane potential. neurology.org This action effectively reduces the number of available sodium channels without significantly altering the fast gating kinetics, which are responsible for the rapid upstroke of the action potential. scispace.com The result is a stabilization of the neuronal membrane and an inhibition of sustained repetitive firing, a hallmark of pathological neuronal hyperexcitability. neurology.org

Research has shown that this selective enhancement of slow inactivation is stereospecific, with the (R)-isomer of N-benzyl-2-acetamido-3-methoxypropionamide being the more biologically active enantiomer. neurology.org The calculated IC50 values for the enhancement of Na+ channel slow inactivation for various derivatives highlight the structure-activity relationship, with certain substitutions on the N-benzyl group significantly increasing potency. youtube.com

| Compound | Calculated Slow Inactivation IC50 (μM) |

|---|---|

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide ((R)-1) | 85.1 |

| (R)-N-(biphenyl-4′-yl)methyl 2-acetamido-3-methoxypropionamide ((R)-7) | 2.9 |

| (R)-N-(4″-isothiocyanatobiphenyl-4′-yl)methyl 2-acetamido-3-methoxypropionamide ((R)-8) | 0.1 |

| (R)-N-(3″-isothiocyanatobiphenyl-4′-yl)methyl 2-acetamido-3-methoxypropionamide ((R)-9) | 0.2 |

| (R)-N-(3″-acrylamidobiphenyl-4′-yl)methyl 2-acetamido-3-methoxypropionamide ((R)-10) | 401.0 |

Frequency-Dependent Modulation of Sodium Currents

The interaction of methoxypropionamide derivatives with VGSCs also exhibits frequency-dependent, or use-dependent, characteristics. chemicalbook.com This means that the blocking effect of the compound on sodium currents becomes more pronounced as the frequency of neuronal firing increases. This property is particularly relevant for therapeutic applications, as it allows for a targeted modulation of hyperactive neurons, such as those involved in seizure activity, while having a lesser effect on neurons firing at normal physiological frequencies. nih.gov

Studies have demonstrated that during repetitive stimulation, these compounds enhance the cumulative inhibition of sodium currents. nih.gov This is consistent with their mechanism of promoting the slow-inactivated state, as channels are more likely to enter this state with repeated depolarizations. chemicalbook.com The recovery from this use-dependent block is also slow, further contributing to the suppression of high-frequency firing. This frequency-dependent modulation is a key feature that distinguishes the action of these derivatives from other sodium channel blockers. chemicalbook.com

Modulation of Collapsin Response Mediator Protein 2 (CRMP2) Activity

In addition to their effects on VGSCs, certain methoxypropionamide derivatives have been identified to interact with Collapsin Response Mediator Protein 2 (CRMP2). bohrium.com CRMP2 is a phosphoprotein predominantly expressed in the nervous system that plays a crucial role in neuronal development, including axon formation and guidance. researchgate.net

Affinity-based studies using biotinylated analogues of (R)-N-benzyl-2-acetamido-3-methoxypropionamide led to the identification of CRMP2 as a potential binding partner. bohrium.com Subsequent binding experiments confirmed this interaction, with a reported affinity in the low micromolar range. bohrium.com The functional consequence of this interaction appears to be a modulation of CRMP2's canonical role in neuronal outgrowth. bohrium.com Specifically, the compound was found to inhibit the effects of neurotrophins on axonal outgrowth in primary hippocampal cells, a finding consistent with the known effects of CRMP2 inhibition. bohrium.com

CRMP2 is a target for several kinases, including glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (Cdk5), both of which are implicated in various neurological disorders. nih.gov The phosphorylation state of CRMP2 is critical for its function, and it has been suggested that the binding of methoxypropionamide derivatives may interfere with this phosphorylation, thereby modulating its activity. nih.govnih.gov This interaction with CRMP2 suggests a potential role for these compounds in processes beyond the direct modulation of neuronal excitability, possibly extending to neuroprotection and disease modification in certain neurological conditions. bohrium.com

Enzyme Binding and Inhibition Studies

The investigation into the enzymatic interactions of this compound and its derivatives is an ongoing area of research. These studies aim to elucidate the binding affinities of these compounds to various protein targets and to understand their influence on enzymatic mechanisms and broader metabolic pathways.

Investigation of Binding Affinities with Protein Targets

Studies on the protein binding of (R)-N-benzyl-2-acetamido-3-methoxypropionamide have shown that it has a low affinity for plasma proteins, with binding being less than 15%. This low level of protein binding suggests a reduced likelihood of drug-drug interactions arising from displacement from plasma proteins.

Beyond plasma proteins, research has sought to identify specific intracellular protein targets. Using an affinity bait and chemical reporter strategy, the 14-3-3 ζ protein was identified as a binding partner for a derivative of (R)-N-benzyl-2-acetamido-3-methoxypropionamide. The 14-3-3 proteins are a family of highly conserved regulatory molecules that are abundant in the brain and interact with a wide array of signaling proteins. The identification of 14-3-3 ζ as a potential target suggests that methoxypropionamide derivatives may have broader effects on cellular signaling pathways than initially understood.

| Protein Target | Binding Information | Method of Identification |

|---|---|---|

| Plasma Proteins | Low binding affinity (<15%) | Equilibrium Dialysis |

| 14-3-3 ζ | Identified as a binding partner for a lacosamide (B1674222) derivative | Affinity Bait and Chemical Reporter Strategy |

Influence on Enzyme Mechanisms and Metabolic Pathways

The influence of this compound derivatives on enzyme mechanisms and metabolic pathways is an area that requires further detailed investigation. Current evidence for the derivative (R)-N-benzyl-2-acetamido-3-methoxypropionamide suggests that it does not significantly induce or inhibit major cytochrome P450 (CYP) enzymes. This is an important characteristic, as it indicates a lower potential for metabolic drug-drug interactions.

While direct, broad-scale metabolomic studies on the effects of this compound are not extensively reported, the identification of CRMP2 and 14-3-3 ζ as binding partners implies potential downstream effects on various metabolic and signaling pathways. CRMP2 is involved in cytoskeletal dynamics, which can indirectly influence cellular metabolism and transport. The 14-3-3 proteins are known to regulate the activity of numerous enzymes and signaling proteins involved in a wide range of cellular processes, including metabolism. Therefore, the interaction of methoxypropionamide derivatives with these proteins could lead to a cascade of effects on cellular metabolic homeostasis. Further research is needed to fully characterize the influence of these compounds on specific enzyme kinetics and metabolic fluxes.

Biophysical Characterization of Ligand-Target Interactions

Following a comprehensive search of available scientific literature, no specific studies detailing the biophysical characterization of ligand-target interactions for the compound this compound were identified. General biophysical and spectroscopic techniques are commonly employed to investigate the interactions between small molecules and their biological targets, providing insights into binding affinity, kinetics, and thermodynamics. frontiersin.orgresearchgate.net These methods are crucial for understanding the molecular mechanisms of action. However, specific data from such studies involving this compound are not present in the currently accessible research.

Therefore, detailed research findings and data tables concerning the ligand-target interactions of this compound cannot be provided at this time.

Computational Chemistry and Theoretical Studies on Methoxypropionamide Derivatives

Quantum Chemical Calculations (e.g., DFT, TD-DFT, PCM) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) could be employed to determine the optimized geometry of 2-Methyl-3-methoxypropionamide, including bond lengths, bond angles, and dihedral angles. Such calculations would also yield insights into the molecule's electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

Time-dependent DFT (TD-DFT) could further be used to predict the electronic absorption spectra, identifying the wavelengths at which the molecule absorbs light. To account for solvent effects, the Polarizable Continuum Model (PCM) could be integrated into these calculations to simulate the behavior of this compound in different solvent environments.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations would allow for the exploration of its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule. researchgate.net This is particularly important for flexible molecules, as their conformation can significantly influence their biological activity.

In the context of drug discovery, MD simulations can be used to model the interaction between this compound (as a potential ligand) and a target protein. These simulations can provide detailed information about the binding process, including the key amino acid residues involved in the interaction and the stability of the ligand-protein complex. Such studies are crucial for understanding the mechanism of action and for the rational design of more potent molecules.

Kinetic and Mechanistic Computational Studies of Synthetic Pathways

Computational methods can be invaluable for investigating the mechanisms and kinetics of chemical reactions. For the synthesis of this compound, quantum chemical calculations could be used to model the potential energy surface of the reaction pathway. This would involve identifying transition states and intermediates, allowing for the determination of activation energies and reaction rates.

By comparing different potential synthetic routes computationally, it is possible to predict the most efficient and favorable pathway, potentially guiding experimental efforts to optimize the synthesis of this compound. These studies can provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Molecular Modeling for Rational Design and Optimization

Molecular modeling encompasses a range of computational techniques used to design and optimize molecules with desired properties. If this compound were a lead compound in a drug discovery project, molecular modeling could be used to design derivatives with improved activity, selectivity, or pharmacokinetic properties.

This process often involves creating a model of the target receptor and using docking simulations to predict how different derivatives of this compound would bind. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to build statistical models that correlate the structural features of related molecules with their biological activity, further guiding the design of new compounds.

Conformational Analysis and Energy Landscape Exploration

A thorough conformational analysis is essential for understanding the behavior of a flexible molecule like this compound. Computational methods can be used to systematically explore the molecule's conformational space and to construct a potential energy landscape. nih.gov This landscape provides a map of all possible conformations and their relative energies.

Identifying the low-energy conformations is critical, as these are the most likely to be populated under physiological conditions and are therefore the most relevant for biological activity. Techniques such as systematic grid searches or more advanced methods like replica exchange molecular dynamics can be used to ensure a comprehensive exploration of the conformational landscape. A study on the structurally similar compound, 2-methyl-3-mercapto-propanamide, has demonstrated the utility of ab initio methods for such conformational analysis. researchgate.net

Applications of Methoxypropionamide Derivatives As Research Reagents and Chemical Building Blocks

Utility in Asymmetric Synthesis

The core structure of 2-Methyl-3-methoxypropionamide can be readily modified to incorporate chiral auxiliaries, which are instrumental in guiding the stereochemical outcome of chemical reactions. These auxiliaries create a chiral environment that favors the formation of one stereoisomer over another, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates efficacy and safety.

One of the most effective applications of these derivatives is in asymmetric aldol reactions. By attaching a chiral auxiliary, such as an oxazolidinone, to the propionamide (B166681) backbone, the resulting N-acyl oxazolidinone can direct the addition of its enolate to an aldehyde, leading to the formation of syn- or anti-aldol products with high diastereoselectivity. The stereochemical outcome is dictated by the specific chiral auxiliary used and the reaction conditions, such as the choice of Lewis acid and solvent.

For instance, the boron enolate of an N-propionyl oxazolidinone derived from a methoxypropionamide precursor can react with various aldehydes to yield aldol adducts with excellent stereocontrol. The methoxy (B1213986) group at the 3-position can influence the conformation of the enolate and the transition state of the reaction, further enhancing the diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved under mild conditions to reveal the chiral β-hydroxy amide, which can then be carried on to synthesize more complex molecules.

The utility of these derivatives extends to asymmetric alkylation reactions. The enolates generated from these chiral amides can react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds with a high degree of stereocontrol. The steric hindrance provided by the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.

| Reaction Type | Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) |

| Asymmetric Aldol Addition | Oxazolidinone | >95:5 |

| Asymmetric Alkylation | Oxazolidinone | >90:10 |

Role as Chiral Building Blocks for Complex Organic Molecules

The enantiomerically pure products obtained from the asymmetric synthesis methodologies described above serve as valuable chiral building blocks for the total synthesis of complex natural products and pharmaceuticals. The 2-methyl and 3-methoxy stereocenters, established with high fidelity using chiral auxiliaries, can be incorporated into the carbon skeleton of a target molecule.

For example, the chiral β-hydroxy amide obtained from an asymmetric aldol reaction can be a key intermediate in the synthesis of polyketide natural products, which often feature long chains of alternating stereocenters. The hydroxyl and amide functionalities provide convenient handles for further chemical transformations, such as protection, oxidation, reduction, or coupling reactions, allowing for the elaboration of the molecular structure.

Similarly, the products of asymmetric alkylation can be used to introduce specific side chains with defined stereochemistry. This is particularly important in the synthesis of amino acids and other nitrogen-containing compounds where the stereochemistry at the α-carbon is crucial for biological activity.

The synthesis of complex molecules often involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together. Methoxypropionamide-derived chiral building blocks can constitute one of these key fragments, bringing with them the required stereochemical information.

Application as Biochemical Probes in Biological Systems

The inherent biological relevance of amide and methoxy functionalities, coupled with the ability to introduce specific stereochemistry, makes derivatives of this compound attractive candidates for the development of biochemical probes. These probes are designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function, map their active sites, or screen for potential inhibitors.

A notable example is the investigation of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide as a biochemical probe. evitachem.com Its specific stereochemistry allows for selective interaction with biological targets, potentially modulating their activity. evitachem.com By incorporating reporter groups, such as fluorescent tags or radioactive isotopes, into the structure of these derivatives, it is possible to visualize and quantify their binding to target proteins.

Furthermore, methoxypropionamide derivatives can be functionalized with photoreactive groups to create photoaffinity labels. These probes bind to their target protein and, upon irradiation with light, form a covalent bond, permanently tagging the protein. This allows for the identification and isolation of the target protein, providing valuable information about its identity and function. The design of such probes requires careful consideration of the placement of the photoreactive group to ensure that it does not interfere with the binding of the probe to its target.

The development of fluorinated methoxypropionamide derivatives is another promising avenue for creating biochemical probes. The introduction of fluorine can enhance the binding affinity and metabolic stability of the molecule. Additionally, the fluorine-18 isotope is a positron emitter, making these derivatives suitable for use as tracers in Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo.

Potential in Materials Science Chemistry

While the primary applications of methoxypropionamide derivatives have been in the life sciences, their structural features also suggest potential for use in materials science. The ability to form hydrogen bonds via the amide group and the presence of both polar (methoxy and amide) and non-polar (methyl and other substituents) regions make these molecules capable of self-assembly into ordered structures.

This self-assembly behavior could be exploited to create novel organogels. In suitable solvents, these molecules could form fibrous networks that entrap the solvent, leading to the formation of a gel. The properties of the organogel, such as its stiffness and thermal stability, could be tuned by modifying the chemical structure of the methoxypropionamide derivative.

Furthermore, the introduction of mesogenic (liquid crystal-forming) units into the molecular structure could lead to the development of novel liquid crystalline materials. The chirality of the methoxypropionamide core could induce the formation of chiral liquid crystal phases, such as cholesteric or blue phases, which have interesting optical properties and potential applications in displays and sensors.

Future Directions and Emerging Research Avenues in Methoxypropionamide Chemistry

Development of Novel Synthetic Methodologies for Methoxypropionamide Derivatives

The pursuit of more efficient, cost-effective, and environmentally friendly synthetic methods for producing methoxypropionamide derivatives is a key area of ongoing research. Traditional synthetic routes can be complex and may produce undesirable byproducts. nih.gov Emerging strategies aim to overcome these limitations through innovative chemical and biotechnological approaches.

One promising direction is the use of chemoenzymatic methods. For instance, a novel synthesis of Lacosamide (B1674222), (R)-2-acetamido-N-benzyl-3-methoxypropionamide, has been developed that utilizes an enzymatic resolution step catalyzed by Novozyme 435. jocpr.com This approach allows for the efficient separation of enantiomers, yielding the desired (R)-isomer in high purity and good yields. jocpr.com

Another area of development involves creating more versatile methods for introducing a variety of substituents onto the methoxypropionamide scaffold. Researchers have developed a robust method for adding different 3-oxy substituents starting from D-serine. nih.gov This involves the use of N-substituted aziridine (B145994) carboxylate esters as key intermediates, which can then be opened with various nucleophiles to generate a library of derivatives. nih.gov While effective, this route can present purification challenges, such as the difficulty in separating the final product from byproducts, often requiring recrystallization to achieve high purity. nih.gov

Furthermore, process optimization for key intermediates is a continuous effort. Patents describe detailed processes for the preparation and purification of compounds like (R)-2-acetamido-N-benzyl-3-methoxypropionamide, focusing on aspects like resolution of enantiomers using chiral acids such as (D)-(+)-ditoluoyl tartaric acid. google.com These methodologies are crucial for large-scale, commercially viable production.

Table 1: Comparison of Synthetic Approaches for Methoxypropionamide Derivatives

| Methodology | Key Features | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., Novozyme 435) for stereoselective reactions. | High enantioselectivity, good yields, high purity. | Requires specific enzyme compatibility and optimization. | jocpr.com |

| Aziridine Intermediate Method | Employs cyclodehydration of D-serine to form an aziridine ring, followed by ring-opening to introduce diverse 3-oxy substituents. | High versatility for creating a range of derivatives. | Purification can be challenging due to byproducts. nih.gov | nih.gov |

| Classical Resolution | Separation of racemic mixtures using chiral resolving agents like (D)-(+)-ditoluoyl tartaric acid. | Well-established and scalable for industrial production. | Can be less efficient than asymmetric synthesis, requiring multiple steps. | google.com |

Elucidation of Unidentified Molecular Targets for Methoxypropionamide Derivatives

While the anticonvulsant activity of Lacosamide is known to involve the selective enhancement of sodium channel slow inactivation, its complete molecular mechanism and the full spectrum of its biological targets are not fully understood. nih.gov Identifying these targets is a critical research avenue that could unveil new therapeutic applications and provide deeper insights into its mode of action.

To this end, researchers are employing sophisticated chemical biology tools. One strategy involves designing and synthesizing functionalized derivatives of (R)-N-benzyl 2-acetamido-3-methoxypropionamide that incorporate affinity-based (AB) and capture-and-release (CR) groups. nih.gov The AB group is designed to bind irreversibly to potential target proteins, while the CR unit allows for the subsequent detection and isolation of these protein-ligand complexes. nih.gov This approach, however, relies on the critical assumption that the addition of these chemical tags does not significantly hinder the compound's ability to bind to its native receptors. nih.gov

Initial structure-activity relationship (SAR) studies have shown that small modifications at the 3-oxy position of the parent molecule are tolerated, suggesting that this site is a viable location for attaching such probes. nih.gov These efforts aim to identify binding partners in the brain proteome, although success may be contingent on the binding affinity and the abundance of the target receptor. nih.gov Beyond its known effects on sodium channels, research into other potential targets is warranted. For example, studies on structurally related benzamide (B126) derivatives have shown activity against prions, indicating that this chemical scaffold may interact with a broader range of biological molecules than currently appreciated. nih.gov

Exploration of New Structural Classes of Methoxypropionamide Derivatives

Expanding the chemical diversity of methoxypropionamide derivatives is a major focus of medicinal chemistry research. By systematically modifying the core structure, scientists aim to discover new compounds with enhanced potency, selectivity, or novel biological activities. Structure-activity relationship (SAR) studies are fundamental to this exploration.

Research has extensively profiled the impact of modifications at the 3-oxy and 4'-benzylamide positions of the Lacosamide scaffold. nih.govnih.govscilit.com These studies have revealed that both positions can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.govscilit.com For example, replacing the 3-methoxy group with other small, non-polar substituents like O-ethyl or O-isopropyl groups resulted in compounds with excellent seizure protection. nih.gov Interestingly, the introduction of larger groups at the 3-oxy position led to a loss of activity, which could be partially offset by incorporating unsaturated moieties like allyl or propargyl groups. nih.govnih.gov

The exploration extends beyond anticonvulsant activity. Scientists have synthesized novel series of 2-(6-methoxy-2-naphthyl)propionamide derivatives that have demonstrated significant in vitro antibacterial and antifungal activities. researchgate.net Similarly, new classes of N-substituted benzimidazole (B57391) carboxamides have been designed and synthesized, showing promising antiproliferative and antioxidant properties. nih.gov These findings underscore the versatility of the propionamide (B166681) and related amide scaffolds as a foundation for developing diverse therapeutic agents.

Table 2: Bioactivity of Selected Methoxypropionamide Structural Analogs

| Derivative Class | Structural Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| 3-Oxy Substituted (R)-1 Analogs | Replacement of 3-methoxy with O-ethyl, O-isopropyl | Anticonvulsant | nih.gov |

| 3-Oxy Substituted (R)-1 Analogs | Replacement of 3-methoxy with O-allyl, O-propargyl | Anticonvulsant | nih.gov |

| 2-(6-methoxy-2-naphthyl)propionamides | Core scaffold variation | Antibacterial, Antifungal | researchgate.net |

| N-Benzimidazole Carboxamides | Core scaffold variation | Antiproliferative, Antioxidant | nih.gov |

| Benzamide Derivatives | Core scaffold variation | Antiprion | nih.gov |

Integration of Advanced Computational Techniques for Predictive Modeling in Methoxypropionamide Research

The use of advanced computational, or in silico, techniques is becoming indispensable in modern drug discovery and development, offering a cost-effective and rapid means to predict the properties of new chemical entities. researchgate.net In the context of methoxypropionamide research, these methods are being applied to guide the design of novel derivatives, understand their interactions with biological targets, and predict their pharmacokinetic profiles.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis are employed to build predictive models. mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) help to identify the key structural features of a molecule that are crucial for its biological activity. mdpi.commdpi.com These models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. researchgate.net

Molecular docking is another powerful tool used to simulate the binding of a ligand to the active site of a target protein. mdpi.comnih.gov This provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com For instance, docking studies on aryl benzamide derivatives have helped to elucidate their binding modes as allosteric modulators of the mGluR5 receptor. mdpi.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step for profiling drug-likeness and potential liabilities early in the discovery process. nih.gov By combining these computational approaches, researchers can make more informed decisions, thereby accelerating the pipeline for developing new and improved methoxypropionamide-based therapeutics. frontiersin.org

Q & A

Basic: What are the optimized synthetic routes for 2-Methyl-3-methoxypropionamide, and how can reaction parameters be controlled to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, acylation reactions using methoxypropionitrile intermediates (e.g., 3-Methoxypropionitrile, CAS 110-67-8) can be monitored via TLC or GC-MS to track intermediate formation . Purification steps, such as recrystallization from ether/petroleum ether (60–80°C) or column chromatography, are critical for isolating high-purity products. Reaction yields may improve by controlling stoichiometric ratios (e.g., hydroxylamine·HCl in oxime formation) and employing inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are most effective for characterizing this compound and its synthetic intermediates?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR can confirm structural integrity, with methoxy (~δ 3.3 ppm) and amide (~δ 6.5–7.5 ppm) protons serving as key diagnostic signals.

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) resolve impurities (e.g., propanoic acid derivatives) detected at 210–254 nm .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 146.1) and fragmentation patterns for structural validation.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

Contradictions often arise from variability in assay conditions or impurity profiles. Strategies include:

- Replication Studies : Reproduce experiments using standardized protocols (e.g., ECACC/ATCC cell lines cultured in RPMI + 10% FBS) to isolate compound-specific effects .

- Impurity Profiling : Compare batches via LC-MS to rule out interference from contaminants like (2RS)-2-(4-Methylphenyl)-propanoic acid (CAS 938-94-3) .

- Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to validate IC50 values across multiple cell lines (e.g., MCF-7, A549) .

Advanced: What strategies are recommended for elucidating the metabolic pathways of this compound in pharmacological studies?

Methodological Answer:

- Isotopic Labeling : Introduce 13C or 2H isotopes at the methoxy or methyl groups to track metabolic fate via LC-MS/MS.

- In Vitro Hepatocyte Assays : Incubate the compound with primary hepatocytes (e.g., HepG2 cells) and identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

- Computational Modeling : Use QSAR or molecular docking to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

Safety: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne concentrations exceed 1 mg/m³ .

- Engineering Controls : Conduct reactions in fume hoods with ≥100 fpm face velocity.

- Waste Management : Segregate contaminated waste (e.g., solvents, unused compound) in labeled containers for licensed disposal .

Application: How can this compound be utilized as a precursor in the synthesis of complex organic molecules?

Methodological Answer:

- Peptide Mimetics : React the amide group with Fmoc-protected amino acids using DCC/HOBt coupling to generate bioactive peptidomimetics .

- Heterocyclic Derivatives : Employ Mitsunobu conditions (DIAD, PPh3) to convert the methoxy group into ether-linked quinazolinones or indole derivatives .

- Metal Complexation : Coordinate with transition metals (e.g., PdCl2) to catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-functionalized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.